Cas no 109650-11-5 (3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one)

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one, 6-chloro-7-hydroxy-4-methyl-3-(phenylmethyl)-
- 3-(benzyl)-6-chloro-7-hydroxy-4-methyl-coumarin
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
- 6-chloro-7-hydroxy-4-methyl-3-(phenylmethyl)chromen-2-one
- 6-chloro-7-hydroxy-4-methyl-3-(phenylmethyl)-2-chromenone
- Oprea1_209817
- 3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one
- 109650-11-5
- MFCD06439068
- EN300-302972
- STK716483
- VS-09876
- ALBB-028315
- AKOS002380289
- SCHEMBL972802
- BBL030532
- CHEMBL3717927
- 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
-
- MDL: MFCD06439068
- インチ: InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3
- InChIKey: YWGUEDFCMFTOSH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 300.05539
- どういたいしつりょう: 300.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- PSA: 46.53
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302972-1.0g |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-302972-0.5g |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 0.5g |
$734.0 | 2023-09-06 | ||
Enamine | EN300-302972-2.5g |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 2.5g |
$1844.0 | 2023-09-06 | ||
OTAVAchemicals | 7119690743-250MG |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 95% | 250MG |
$125 | 2023-07-04 | |
OTAVAchemicals | 7119690743-1G |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 95% | 1G |
$200 | 2023-07-04 | |
A2B Chem LLC | AI07936-500mg |
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2h-chromen-2-one |
109650-11-5 | >95% | 500mg |
$384.00 | 2024-04-20 | |
TRC | B016772-500mg |
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 500mg |
$ 235.00 | 2022-04-02 | ||
abcr | AB417070-500 mg |
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 500MG |
€165.80 | 2023-02-19 | ||
Enamine | EN300-302972-5.0g |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 5.0g |
$2729.0 | 2023-02-25 | ||
Enamine | EN300-302972-10.0g |
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one |
109650-11-5 | 10.0g |
$4047.0 | 2023-02-25 |
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-oneに関する追加情報
Introduction to 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 109650-11-5)
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, also known by its CAS number 109650-11-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromenones, which are characterized by their fused benzopyran structure. The unique combination of substituents, including a benzyl group, a chlorine atom, a hydroxyl group, and a methyl group, imparts distinct chemical and biological properties to this molecule.
The chemical structure of 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is particularly noteworthy for its potential applications in drug discovery and development. The chromenone scaffold is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have highlighted the importance of specific substituents in modulating these activities, making 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one a promising candidate for further investigation.
In the context of medicinal chemistry, the benzyl group in 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one plays a crucial role in enhancing the lipophilicity of the molecule, which can improve its bioavailability and cellular uptake. The chlorine atom at position 6 contributes to the compound's stability and can influence its binding affinity to various biological targets. The hydroxyl group at position 7 is often associated with increased solubility and reactivity, while the methyl group at position 4 can enhance the overall conformational stability of the molecule.
Recent research has focused on the pharmacological activities of 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. These findings suggest that 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one could be a valuable lead compound for the development of new therapeutic agents targeting inflammatory diseases.
In the realm of cancer research, 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has shown promising anticancer activity against various cancer cell lines. Preclinical studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in both solid tumors and hematological malignancies. The mechanism of action appears to involve multiple pathways, including modulation of cell cycle progression, induction of DNA damage, and inhibition of angiogenesis. These findings highlight the potential of 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one as a novel anticancer agent worthy of further exploration.
The synthetic route for preparing 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been well-documented in the literature. Typically, this involves a multi-step process starting from readily available starting materials such as 4-hydroxycoumarin or 4-methylcoumarin. Key steps include substitution reactions to introduce the benzyl and chlorine groups, followed by hydroxylation to form the final product. The synthetic route is highly efficient and scalable, making it suitable for large-scale production if needed.
In conclusion, 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 109650-11-5) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent targeting inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its importance in the field.
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